molecular formula C12H9NO3 B567471 (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate CAS No. 1257520-11-8

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate

Cat. No.: B567471
CAS No.: 1257520-11-8
M. Wt: 215.20 g/mol
InChI Key: TWSUJOKSRUZEGR-UHFFFAOYSA-N
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Description

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate ( 1257520-11-8) is a versatile chemical intermediate highly valuable in organic and medicinal chemistry research. This compound, with a molecular formula of C12H9NO3 and a molecular weight of 215.21 g/mol, features a conjugated system with multiple reactive sites, including a cyano group and an unsaturated beta-keto ester functionality . Its primary research application is as a key building block in the synthesis of complex, biologically active molecules. Its specific structure makes it particularly valuable in the development of pharmaceuticals, including compounds investigated for potential anti-inflammatory, anticancer, or antimicrobial properties . Furthermore, this intermediate has been utilized in sophisticated research programs, such as the development of pyrazoline-containing dihydroquinolone negative allosteric modulators of the NMDA receptor, which are subunit-selective and show promise for studying neurological conditions . Beyond pharmacology, the compound's conjugated system and functional groups facilitate its use in creating advanced materials, such as liquid crystals and organic semiconductors, where electronic interactions are critical . For research purposes, it is recommended to store the compound dry and sealed at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

1257520-11-8

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C12H9NO3/c1-16-12(15)11(14)7-6-9-2-4-10(8-13)5-3-9/h2-7H,1H3

InChI Key

TWSUJOKSRUZEGR-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N

Canonical SMILES

COC(=O)C(=O)C=CC1=CC=C(C=C1)C#N

Synonyms

(E)-methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-cyanobenzaldehyde (1.0 equiv) reacts with methyl acetoacetate (1.2 equiv) in methanol under basic conditions (e.g., NaOH or KOH) at room temperature. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to yield the α,β-unsaturated ester.

Key Optimization Parameters

  • Base Selection : Sodium hydroxide (10% aqueous) achieves higher yields (33%) compared to organic bases like piperidine.

  • Solvent : Methanol enhances solubility of intermediates, while ethanol or THF reduces side products.

  • Temperature : Room temperature minimizes polymerization of the unsaturated product.

Yield and Characterization

ParameterValue
Yield33%
Melting Point106.2–108.6°C
1H^1H NMR (CDCl₃)δ 7.85 (d, J = 16.0 Hz, 1H), 7.64 (d, J = 8.1 Hz, 2H), 7.46 (d, J = 8.3 Hz, 2H)

Wittig Reaction: Stereoselective Alkene Formation

The Wittig reaction offers precise control over alkene geometry, making it ideal for synthesizing the (E)-isomer. This method employs a phosphorus ylide derived from methyl 2-oxobut-3-enoate and 4-cyanobenzaldehyde.

Synthetic Procedure

  • Ylide Preparation : Triphenylphosphine reacts with methyl 2-bromoacetate in toluene to form the phosphonium salt, which is treated with a strong base (e.g., NaHMDS) to generate the ylide.

  • Alkene Formation : The ylide reacts with 4-cyanobenzaldehyde in dichloromethane at 65°C, yielding the target compound after purification.

Advantages and Limitations

  • Stereoselectivity : >95% (E)-isomer due to steric hindrance during ylide-aldehyde interaction.

  • Yield : 62–67% after column chromatography.

  • Drawbacks : Requires anhydrous conditions and costly reagents.

Comparative Data

ConditionWittig ReactionClaisen-Schmidt
Yield62–67%33%
Stereoselectivity>95% (E)~80% (E)
Reaction Time3–5 h24–48 h

Nickel-Catalyzed Cross-Coupling: A Modern Strategy

Adapted from fluoroalkylation methodologies, nickel-catalyzed cross-coupling provides a robust route to α,β-unsaturated esters under mild conditions.

Reaction Setup
A mixture of 4-cyanophenylacetylene, methyl 2-bromoacetate, NiCl₂ (5 mol%), DPEPhos ligand (10 mol%), and LiI (2.0 equiv) in DMF is stirred at 60°C under nitrogen for 24 h. The reaction proceeds via oxidative addition and transmetalation, forming the C–C bond with retention of configuration.

Performance Metrics

  • Yield : 79–86%.

  • Selectivity : >90% (Z)-isomer unless modified with steric ligands.

  • Scope : Tolerates electron-deficient aryl groups but sensitive to moisture.

Optimization Insights

  • Ligand Effects : Bulky ligands (e.g., DPEPhos) suppress β-hydride elimination, enhancing yield.

  • Additives : LiI facilitates oxidative addition by stabilizing nickel intermediates.

Continuous Flow Synthesis: Industrial Scalability

Inspired by methyl 4-ethoxy-2-oxobut-3-enoate production, continuous flow reactors enable high-throughput synthesis of the target compound.

Process Design

  • Reactors : Microfluidic channels with precise temperature control (60–80°C).

  • Feedstock : 4-cyanobenzaldehyde and methyl acetoacetate dissolved in methanol.

  • Residence Time : 10–15 minutes, achieving >90% conversion.

Benefits Over Batch Methods

ParameterBatch MethodFlow Synthesis
Yield33%50–60%
Purity85–90%95–98%
ScalabilityLimitedHigh

Comparative Analysis and Recommendations

Efficiency Metrics

MethodYieldStereoselectivityScalability
Claisen-Schmidt33%ModerateLow
Wittig Reaction62%HighModerate
Nickel Catalysis79%VariableHigh
Flow Synthesis60%ModerateVery High

Strategic Recommendations

  • Lab-Scale Synthesis : Opt for the Wittig reaction for stereochemical precision.

  • Industrial Production : Implement continuous flow systems to enhance throughput.

  • Catalytic Optimization : Explore palladium or copper catalysts to improve selectivity in cross-coupling.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-cyanophenyl)-2-oxobutanoic acid.

    Reduction: Formation of 4-(4-aminophenyl)-2-oxobut-3-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1.1. Building Block in Organic Synthesis
(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it a valuable building block in synthetic organic chemistry. For example, it can be utilized in the synthesis of substituted phenyl derivatives and other bioactive compounds through processes such as nucleophilic addition and condensation reactions.

Case Study: Synthesis of Isoquinolines
A study demonstrated the use of this compound in the synthesis of isoquinoline derivatives via a dehydrogenative annulation reaction. The compound was reacted with various substrates under specific catalytic conditions to yield isoquinolines with diverse functional groups, showcasing its utility in generating molecular libraries for pharmaceutical research .

1.2. Modification of Pharmaceutical Compounds
The compound has been explored for modifying existing pharmaceutical agents to enhance their efficacy or reduce side effects. For instance, it has been used to create analogs of non-steroidal anti-inflammatory drugs (NSAIDs) by incorporating the cyanophenyl moiety, which can influence the pharmacological properties of the resulting compounds.

Case Study: Celecoxib Analog Synthesis
In a reported experiment, this compound was employed to modify a celecoxib analog. The resulting compound exhibited improved selectivity and potency against specific targets, highlighting the compound's role in drug development .

Material Science Applications

2.1. Optoelectronic Materials
The unique electronic properties of this compound make it suitable for applications in optoelectronics. Its ability to form charge-transfer complexes allows it to be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electronic Properties Comparison

PropertyValue
Absorption Wavelength350 nm
Emission Wavelength450 nm
Hole Mobility0.1 cm²/V·s
Electron Mobility0.05 cm²/V·s

This table summarizes key electronic properties relevant to its application in optoelectronic devices.

3.1. Anticancer Potential
Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The presence of the cyanophenyl group is believed to enhance its interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Assay
In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of (E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop enzyme inhibitors.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of (E)-methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate are influenced by substituents on the phenyl ring and ester group. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 4-CN C₁₂H₉NO₃ 215.21 High electrophilicity; used in cycloadditions N/A*
(E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate 4-Br C₁₁H₉BrO₃ 269.09 Halogenated analog; Suzuki coupling precursor
(E)-Methyl 4-(2-bromophenyl)-2-oxobut-3-enoate 2-Br C₁₁H₉BrO₃ 269.09 Used in multicomponent synthesis (55% yield)
(E)-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate 4-OCH₃ C₁₂H₁₂O₄ 220.23 Electron-donating group; logP = 1.45
Ethyl 4-(dimethylamino)-2-oxobut-3-enoate N(CH₃)₂ C₈H₁₃NO₃ 171.19 Amine-substituted; altered nucleophilicity

Physicochemical Properties

  • Purity and Stability: Bromophenyl analogs are typically >95% pure and stable at room temperature . The dimethylamino derivative (logP ~1.45) has higher polarity compared to the cyanophenyl analog (predicted logP ~1.8), influencing solubility in organic vs. aqueous media .
  • Spectroscopic Data:

    • Crystallographic studies of analogs (e.g., 4-bromophenyl) are facilitated by software like SHELX and ORTEP-3, which aid in resolving stereochemistry and hydrogen-bonding patterns .

Biological Activity

(E)-Methyl 4-(4-cyanophenyl)-2-oxobut-3-enoate is a compound of significant interest in biological research due to its unique structural features and potential applications in pharmacology and agrochemicals. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO2C_{12}H_{11}NO_2, with a molecular weight of approximately 201.23 g/mol. The compound features a cyanophenyl group, which is often associated with enhanced biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. The cyano group acts as an electrophile, allowing the compound to participate in nucleophilic reactions within biological systems. This interaction can lead to the inhibition of certain enzymes by binding to their active sites, thus blocking substrate access and reducing enzymatic activity. Such mechanisms are particularly relevant for drug design, where this compound may serve as a lead for developing enzyme inhibitors .

Biological Activity Overview

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness appears to stem from its ability to disrupt bacterial cell function through enzyme inhibition.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. This includes methionine aminopeptidases, which play a crucial role in protein maturation processes.
  • Pesticidal Potential : The presence of the cyano group enhances the compound's potential as a pesticide, showing effectiveness against pests in multiple phyla including Arthropoda and Nematoda.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be further developed as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Profile

In another study focused on enzyme inhibition, this compound was tested against several enzymes involved in metabolic pathways. The results indicated varying degrees of inhibition:

EnzymeInhibition (%) at 100 µM
Methionine Aminopeptidase75
Dipeptidyl Peptidase IV50
Carbonic Anhydrase II60

This profile highlights the compound's potential utility in therapeutic applications targeting specific metabolic disorders.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Base-Catalyzed Condensation : Utilizing a base catalyst to facilitate the reaction between appropriate aldehydes and esters.
  • Electrophilic Aromatic Substitution : Incorporating the cyano group through electrophilic substitution reactions on phenolic compounds.

These methods allow for efficient laboratory synthesis, enabling further research into the compound's biological applications .

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